2-(4-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(4-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of the nitrophenyl and trifluoromethyl groups in the molecule enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method is the Groebke–Blackburn–Bienaymé (GBB) reaction, which involves the condensation of an aldehyde, an amine, and an isocyanide . This reaction is often carried out under mild conditions and can be catalyzed by various transition metals.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(4-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The nitrophenyl and trifluoromethyl groups enhance its ability to bind to enzymes and receptors, thereby modulating their activity. This compound can inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]imidazo[1,2-a]pyridines: These compounds have similar structural features and biological activities.
Imidazo[1,5-a]pyridines: These compounds are also used in medicinal chemistry and have similar applications.
Uniqueness
2-(4-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both nitrophenyl and trifluoromethyl groups, which enhance its chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials with specific properties.
Properties
CAS No. |
944580-89-6 |
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Molecular Formula |
C14H8F3N3O2 |
Molecular Weight |
307.23 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)10-3-6-13-18-12(8-19(13)7-10)9-1-4-11(5-2-9)20(21)22/h1-8H |
InChI Key |
LXAVMQYMEPWKLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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